molecular formula C12H8FO3S- B12329587 4-(4-Fluorophenyl)benzenesulfonate

4-(4-Fluorophenyl)benzenesulfonate

Cat. No.: B12329587
M. Wt: 251.26 g/mol
InChI Key: QESAVUXTGASMMZ-UHFFFAOYSA-M
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Description

4-(4-Fluorophenyl)benzenesulfonate is a sulfonate ester featuring a fluorinated biphenyl backbone. Its molecular formula is C₁₂H₉FO₃S, with a molecular weight of 252.26 g/mol. The compound is synthesized via electrochemical methods under metal-free conditions, enabling efficient coupling between sodium sulfinates and phenols, as demonstrated by yields ranging from 50–95% .

Structural Characterization: X-ray crystallographic studies of closely related compounds, such as 2,4-dinitrophenyl-4′-(4-fluorophenyl)-benzenesulfonate (3b), reveal planar geometries with sulfonate groups adopting specific dihedral angles relative to aromatic rings. For example, the dihedral angle between the sulfonate-linked phenyl rings in 3b is ~85.3°, influencing crystal packing and solubility .

Physical Properties: The compound is typically isolated as a colorless to yellow oil. Nuclear magnetic resonance (NMR) spectroscopy shows characteristic aromatic proton signals at δ 7.8–7.4 ppm, with fluorine coupling observed in the $^{19}\text{F}$ NMR spectrum . High-resolution mass spectrometry (HRMS) confirms its molecular ion peak at m/z 252.0297 (calculated: 252.0293) .

Properties

Molecular Formula

C12H8FO3S-

Molecular Weight

251.26 g/mol

IUPAC Name

4-(4-fluorophenyl)benzenesulfonate

InChI

InChI=1S/C12H9FO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16)/p-1

InChI Key

QESAVUXTGASMMZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)benzenesulfonate typically involves the reaction of 4-fluorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired sulfonate ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalytic systems, such as potassium fluoride and N-fluorobenzenesulfonimide, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)benzenesulfonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine, chlorine, and bromo substituents increase the sulfonate group’s electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Steric Effects : Bulkier groups like bromo reduce solubility in polar solvents compared to fluoro derivatives .
  • Biological Activity: Methyl and cyano derivatives exhibit herbicidal and enzyme-inhibitory properties, respectively, due to enhanced lipophilicity or hydrogen-bonding capabilities .

Spectroscopic and Crystallographic Differences

  • NMR Spectroscopy : Fluorine atoms induce splitting in $^{1}\text{H}$ NMR signals (e.g., $^4J_{\text{H-F}}$ coupling), absent in chloro or methyl analogs .
  • X-ray Diffraction : Fluorinated sulfonates like 3b exhibit tighter crystal packing (density ~1.35 g/cm³ ) compared to methyl-substituted analogs (~1.28 g/cm³ ) due to stronger van der Waals interactions .

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